SGC-iMLLT

Vue d'ensemble

Description

Synthesis Analysis

Dynamic imine chemistry, involving the formation of imine bonds through the reversible reaction of an amine and an aldehyde, is a foundational aspect of synthetic chemistry. This method is part of dynamic covalent chemistry (DCC), widely used for constructing complex molecules and structures due to its inherent proof-reading and error-checking capabilities. The synthesis can often be catalyzed to form highly symmetrical molecules and structures from simple precursors, employing both without and with the aid of templates for an additional control layer over structure and topology. This approach provides access to new materials not achievable through traditional kinetic-controlled synthesis methodologies (Belowich & Stoddart, 2012).

Molecular Structure Analysis

The crystal structures of the catalytic domain of human soluble guanylate cyclase (sGC) offer insights into molecular structure analysis. sGC, a heterodimer of homologous α and β subunits, catalyzes cyclic GMP synthesis in response to nitric oxide. The structural analysis reveals how conserved active-site residues contributed by both subunits interface, highlighting the enzyme's inactive conformation and potential activation through structural transition. This study underscores the structural basis for enzyme activity and regulation, providing a model for understanding molecular interactions and activation mechanisms (Allerston, von Delft, & Gileadi, 2013).

Chemical Reactions and Properties

Chemical reactions involving imine bond formation, as part of dynamic covalent chemistry, play a crucial role in synthesizing complex compounds and structures. The reversible nature of these reactions under thermodynamic control allows for the error-checking and proof-reading necessary for constructing mechanically interlocked molecules like rotaxanes and catenanes. This chemical reactivity forms the basis for creating a vast array of new materials, leveraging the dynamic nature of imine bonds for the synthesis of compounds with novel properties (Meyer, Joiner, & Stoddart, 2007).

Physical Properties Analysis

The synthesis and evaluation of Fe2O3/Al2O3 oxygen carriers through sol-gel combustion synthesis (SGCS) highlight the importance of analyzing physical properties in material science. SGCS, a novel method combining sol-gel technique and solution combustion synthesis, demonstrates the influence of synthesis techniques on the physical characteristics of materials. Characterization through various techniques, including Fourier transforms infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA), provides a comprehensive understanding of materials' physical properties, crucial for applications such as chemical looping combustion (CLC) (Wang et al., 2011).

Chemical Properties Analysis

The study on the prediction of the standard enthalpy of formation of pure compounds from their molecular structures, using structural group contribution (SGC) methods and artificial neural networks, sheds light on the chemical properties analysis. This approach allows for accurate predictions of a compound's enthalpy of formation based solely on its molecular structure, demonstrating the power of computational methods in understanding and predicting chemical properties. Such analyses are foundational for designing new compounds and understanding their potential reactions and stability (Albahri & Aljasmi, 2013).

Applications De Recherche Scientifique

1. Specific Scientific Field The primary scientific field where SGC-iMLLT is applied is in cancer research, specifically in the study of Acute Myeloid Leukaemia (AML) .

3. Detailed Description of the Methods of Application or Experimental Procedures The application of SGC-iMLLT involves a library screen using a peptide displacement assay to identify inhibitors of MLLT1 interaction with acetylated histone tails . The screen yielded a potent hit and in further characterization with biophysical methods, it displayed a sub-micromolar KD for MLLT1 and its paralog MLLT3 (Also known as AF9) with no detectable binding to two other human YEATS proteins .

Orientations Futures

Overexpression of MLLT1 has been implicated as a driver of acute myeloid leukemia (AML) . The SGC developed SGC-iMLLT as a first-in-class potent and selective inhibitor of YEATS proteins . Expanding this work, a probe with improved in-cell activity was developed with Novartis . This indicates that inhibition of MLLT1 may be a viable approach for the treatment of AML .

Propriétés

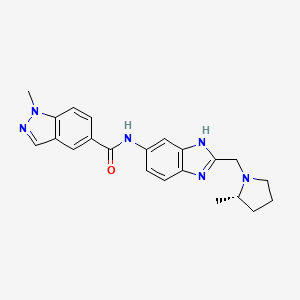

IUPAC Name |

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNDVASWIHEXCL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SGC-iMLLT | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B1193410.png)